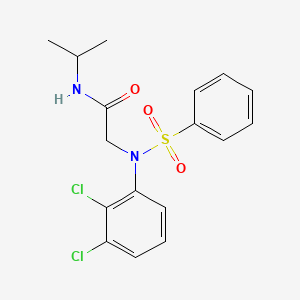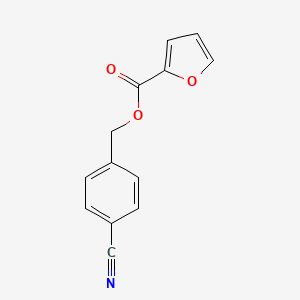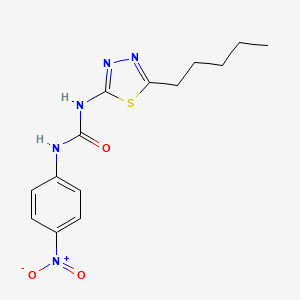
N~2~-(2,3-dichlorophenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,3-dichlorophenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as DIDS, is a chemical compound that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of chloride channels and transporters, making it a valuable tool for investigating the role of these channels in various physiological processes. In
Mécanisme D'action
DIDS works by inhibiting the activity of chloride channels and transporters. Specifically, DIDS binds to the extracellular side of the chloride channel, blocking the movement of chloride ions through the channel. This inhibition of chloride transport can have a variety of effects on cellular processes, depending on the specific chloride channel and cell type involved.
Biochemical and Physiological Effects
The biochemical and physiological effects of DIDS depend on the specific cellular processes being studied. For example, DIDS has been shown to inhibit insulin secretion in pancreatic beta cells by blocking the activity of chloride channels involved in the regulation of insulin secretion. DIDS has also been shown to inhibit cell volume regulation and induce apoptosis in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DIDS in lab experiments is its ability to selectively inhibit the activity of chloride channels and transporters. This allows researchers to investigate the specific role of these channels in various physiological processes. However, one limitation of using DIDS is its potential for off-target effects, as it may interact with other proteins or channels in addition to chloride channels.
Orientations Futures
There are several future directions for research involving DIDS. One area of research is the development of more selective inhibitors of chloride channels and transporters, which could provide more specific insights into the role of these channels in various physiological processes. Another area of research is the investigation of the potential therapeutic applications of DIDS, particularly in the treatment of diseases involving abnormal chloride channel activity, such as cystic fibrosis. Additionally, further research is needed to fully understand the potential off-target effects of DIDS and other chloride channel inhibitors, in order to ensure the accuracy and specificity of research findings.
Méthodes De Synthèse
The synthesis of DIDS involves the reaction of 2,3-dichloroaniline with isopropylamine, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is then purified through recrystallization. This synthesis method has been well-established and is widely used in the production of DIDS for scientific research.
Applications De Recherche Scientifique
DIDS has been used in a variety of scientific research applications, including the study of chloride channels and transporters in various physiological processes. For example, DIDS has been used to investigate the role of chloride channels in the regulation of insulin secretion in pancreatic beta cells. DIDS has also been used to study the role of chloride channels in the regulation of cell volume and apoptosis in various cell types.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-12(2)20-16(22)11-21(15-10-6-9-14(18)17(15)19)25(23,24)13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEQAAUEKLDFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(C1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5230398.png)

![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5230400.png)

![4-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5230431.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B5230441.png)
![dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5230447.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5230454.png)
![1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B5230462.png)
![4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5230471.png)
![2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5230473.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5230491.png)
![N-[4-(1-adamantyl)phenyl]-N'-methylthiourea](/img/structure/B5230498.png)